Contrave

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

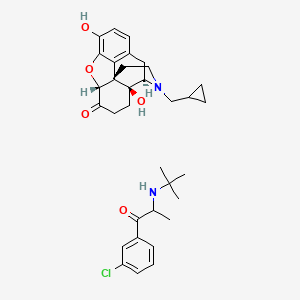

Bupropion and Naltrexone is a fixed-dose combination medication used primarily for the management of chronic obesity in adults. This combination includes Bupropion, an aminoketone atypical antidepressant, and Naltrexone, an opioid antagonist. The combination has shown synergistic effects in weight loss when used alongside a reduced-calorie diet and increased physical activity .

Synthetic Routes and Reaction Conditions:

Bupropion: The synthesis of Bupropion involves the reaction of 3-chloropropiophenone with tert-butylamine, followed by oxidation with potassium permanganate to yield Bupropion hydrochloride.

Naltrexone: Naltrexone is synthesized from noroxymorphone through a series of chemical reactions, including N-alkylation with cyclopropylmethyl bromide.

Industrial Production Methods:

Bupropion: Industrial production of Bupropion typically involves large-scale chemical synthesis using the aforementioned synthetic route, followed by purification and crystallization processes.

Naltrexone: The industrial production of Naltrexone involves the synthesis from noroxymorphone, followed by purification and formulation into the final product.

Types of Reactions:

Oxidation: Bupropion undergoes oxidation to form its active metabolites.

Reduction: Naltrexone can be reduced to its active form, 6β-naltrexol.

Substitution: Both compounds can undergo substitution reactions during their synthesis.

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used for the oxidation of Bupropion.

Reduction: Hydrogenation catalysts are used for the reduction of Naltrexone.

Substitution: Alkyl halides are used in the substitution reactions for both compounds.

Major Products Formed:

Bupropion: The major product is Bupropion hydrochloride.

Naltrexone: The major product is Naltrexone hydrochloride.

Chemistry:

- Bupropion and Naltrexone are used in research to study their chemical properties and interactions with other compounds.

Biology:

- These compounds are used to investigate their effects on neurotransmitter systems and their potential therapeutic applications.

Medicine:

- The combination is primarily used for weight management in obese patients. It is also studied for its potential use in treating other conditions such as depression and addiction .

Industry:

- The pharmaceutical industry utilizes this combination in the production of weight management medications.

Bupropion:

- Bupropion acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. It also acts as a nicotinic acetylcholine receptor antagonist .

Naltrexone:

- Naltrexone is an opioid receptor antagonist that blocks the effects of opioids. It also modulates the release of pro-opiomelanocortin neurons in the hypothalamus, which play a role in appetite regulation .

Molecular Targets and Pathways:

- Bupropion targets the norepinephrine and dopamine transporters, while Naltrexone targets the opioid receptors. Together, they influence the reward pathways and appetite regulation mechanisms in the brain .

Comparison with Similar Compounds

Sibutramine: Another weight management medication that acts as a serotonin-norepinephrine reuptake inhibitor.

Orlistat: A weight loss medication that inhibits the absorption of dietary fats.

Uniqueness:

- The combination of Bupropion and Naltrexone is unique in its dual mechanism of action, targeting both the neurotransmitter systems and opioid receptors. This dual action provides a synergistic effect in weight management, making it more effective than monotherapy with either compound alone .

This comprehensive overview highlights the significance of Bupropion and Naltrexone in various fields, from chemistry and biology to medicine and industry. The combination’s unique mechanism of action and its applications in weight management make it a valuable compound for scientific research and therapeutic use.

Scientific Research Applications

Weight Loss Studies

Several pivotal clinical trials have assessed the efficacy of Contrave in promoting weight loss:

| Study | Population | Duration | Weight Loss (kg) | Placebo Weight Loss (kg) | Significance |

|---|---|---|---|---|---|

| COR-I | Obese adults | 56 weeks | 5.0 | 1.2 | p<0.001 |

| COR-II | Obese adults with Type 2 diabetes | 56 weeks | 7.5 | 2.5 | p<0.001 |

| COR-BMOD | Obese adults with behavior modification | 56 weeks | 6.0 | 1.8 | p<0.001 |

These trials demonstrated that patients receiving this compound lost significantly more weight compared to those on placebo, validating its effectiveness as a weight management therapy .

Cardiovascular Outcomes

This compound's impact on cardiovascular health has been a subject of investigation, particularly in the LIGHT trial, which aimed to evaluate major adverse cardiovascular events (MACE) among users:

- The interim analysis indicated a 41% reduction in MACE risk for those on this compound compared to placebo .

- However, the study faced challenges due to premature termination, limiting conclusive evidence regarding cardiovascular safety .

Case Study: Weight Management in Diabetic Patients

A case study involving a cohort of obese patients with Type 2 diabetes showed that those treated with this compound experienced significant improvements in glycemic control alongside weight loss. Participants achieved an average weight reduction of 7% , correlating with enhanced insulin sensitivity and decreased HbA1c levels over a year .

Case Study: Long-term Efficacy

Another longitudinal study tracked patients over two years post-Contrave treatment. Results indicated sustained weight loss averaging 4-5 kg after discontinuation of the medication, suggesting lasting behavioral changes prompted by the initial treatment phase .

Safety Profile

The most common side effects reported include nausea, constipation, headache, and insomnia. Discontinuation rates were similar between this compound and placebo groups, primarily due to adverse effects rather than lack of efficacy .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Contrave (naltrexone/bupropion) in obesity management, and how can researchers design in vitro studies to isolate their synergistic effects?

- Methodological Approach: Use cell culture models (e.g., hypothalamic neurons) to separately assess bupropion’s dopamine/norepinephrine reuptake inhibition and naltrexone’s opioid receptor antagonism. Measure downstream neuropeptide expression (e.g., POMC) via qPCR or immunofluorescence. Co-administration experiments can identify synergistic pathways .

- Data Consideration: Include dose-response curves and control for off-target effects using receptor-specific antagonists.

Q. How do existing clinical trial designs for this compound address confounding variables such as comorbid depression or dietary adherence?

- Methodological Approach: Review RCTs (e.g., COR-I, COR-II) and analyze stratification methods for baseline depression scores (e.g., PHQ-9) or dietary tracking tools (e.g., 24-hour recalls). Critically evaluate blinding efficacy and placebo group compliance rates .

- Data Contradictions: Some trials report sustained weight loss regardless of depression status, while others note variability in responders with metabolic syndrome. Sensitivity analyses can clarify these discrepancies .

Q. What standardized protocols exist for measuring this compound’s impact on metabolic parameters (e.g., HbA1c, lipid profiles) in preclinical models?

- Methodological Approach: Use diet-induced obese (DIO) rodent models with longitudinal monitoring of fasting glucose, insulin tolerance tests, and adipose tissue histology. Compare results against GLP-1 agonists to contextualize efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound’s long-term weight-loss sustainability and relapse rates post-treatment?

- Methodological Approach: Conduct meta-analyses of extension studies (e.g., COR-BMOD) with subgroup analyses for adherence patterns. Apply survival analysis techniques to identify predictors of relapse (e.g., baseline BMI, behavioral interventions) .

- Data Contradictions: While 56-week trials show 8-11% weight loss, real-world data suggest higher variability. Use mixed-effects models to account for heterogeneous patient populations .

Q. What experimental designs are optimal for comparing this compound’s efficacy against newer anti-obesity medications (e.g., semaglutide) in specific subpopulations (e.g., post-bariatric surgery patients)?

- Methodological Approach: Design head-to-head RCTs with adaptive randomization to balance covariates (e.g., age, surgery type). Primary endpoints should include % weight loss, adverse event profiles, and quality-of-life metrics (e.g., IWQOL-Lite). Include pharmacokinetic sub-studies to assess drug-drug interactions .

Q. How do neuroimaging studies elucidate this compound’s impact on reward circuitry and craving behaviors in patients with binge-eating disorder (BED)?

- Methodological Approach: Use fMRI to measure prefrontal cortex (PFC) and nucleus accumbens (NAc) activation during food-cue exposure tasks. Pair with ecological momentary assessment (EMA) to track real-time craving episodes. Compare pre/post-treatment functional connectivity changes .

Q. What statistical methods are most robust for analyzing this compound’s dose-dependent effects on cardiovascular outcomes in pooled datasets?

- Methodological Approach: Apply hierarchical regression models to pooled data from phase III/IV trials, adjusting for covariates (e.g., hypertension, smoking). Use competing risks analysis to differentiate cardiovascular mortality from other endpoints. Meta-regression can explore dose-response gradients .

Q. Methodological Guidance for Data Analysis

Q. How should researchers handle missing data in longitudinal this compound studies, particularly in open-label extension phases?

- Methodological Approach: Use multiple imputation (MI) with chained equations, incorporating baseline characteristics and dropout reasons. Validate results against complete-case analyses and pattern-mixture models to assess robustness .

Q. What criteria should guide the selection of biomarkers for predicting this compound response in translational research?

- Methodological Approach: Prioritize biomarkers linked to dopaminergic signaling (e.g., plasma BDNF) or inflammatory pathways (e.g., CRP). Validate predictive accuracy via ROC curves in training/validation cohorts. Consider machine learning algorithms for multi-marker panels .

Q. How can researchers mitigate publication bias when synthesizing evidence on this compound’s psychiatric side effects?

- Methodological Approach: Perform funnel plots and Egger’s regression tests on meta-analyses. Include grey literature (e.g., clinicaltrials.gov ) and non-English studies. Use trim-and-fill analysis to estimate effect-size adjustments .

Q. Tables for Key Data Comparison

Properties

CAS No. |

1201668-08-7 |

|---|---|

Molecular Formula |

C33H41ClN2O5 |

Molecular Weight |

581.1 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C20H23NO4.C13H18ClNO/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h3-4,11,15,18,22,24H,1-2,5-10H2;5-9,15H,1-4H3/t15-,18+,19+,20-;/m1./s1 |

InChI Key |

KVNBDVQGENTICK-ITLPAZOVSA-N |

SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Isomeric SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Synonyms |

upropion hydrochloride - natrexone hydrochloride bupropion hydrochloride, naltrexone hydrochoride drug combination Contrave Mysimba |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.